2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol CAS number search
2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol CAS number search
The following technical guide details the identification, synthesis, and application of 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol .
A Fluorinated Chiral Building Block for Medicinal Chemistry[1]
Executive Summary
2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol is a specialized chiral
This specific substitution is critical in medicinal chemistry for two reasons:
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Conformational Lock: The ortho-fluorine atom restricts the rotation of the phenyl ring via steric and electrostatic repulsion, potentially locking the bioactive conformation of the final drug molecule.[1]
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Metabolic Stability: The fluorine atom blocks metabolic oxidation at the typically labile ortho position, while the methyl group modulates lipophilicity (LogP).[1]
While the specific CAS number for this alcohol is often not indexed in public aggregate databases (due to its status as a transient intermediate or custom-synthesis product), it is universally accessed via its stable aldehyde precursor.[1]
Identification & Registry Data
Since the alcohol itself is frequently synthesized in situ or on-demand, the most reliable commercial identifier is that of its aldehyde precursor.[1]
Target Molecule
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IUPAC Name: 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol[1]
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Common Name: 2-Fluoro-3-methylphenylglycinol[1]
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Molecular Formula:
[1] -
Molecular Weight: 169.20 g/mol [1]
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SMILES: CC1=C(F)C(C(N)CO)=CC=C1[1]
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Stereochemistry: Exists as (R)- and (S)- enantiomers.[1] The (R)-isomer is typically the pharmacologically relevant scaffold for mimicking natural amino acids.[1]
Primary Accession (Precursor)
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Precursor Name: 2-Fluoro-3-methylbenzaldehyde[1]
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CAS Number: 886762-64-7 [1]
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Role: Starting material for Strecker synthesis.[1][2][3][4][5]
Physicochemical Properties (Calculated)
| Property | Value | Rationale |
| LogP | 1.13 | Moderate lipophilicity suitable for CNS penetration.[1] |
| TPSA | 46.25 | Polar surface area < 90 |
| H-Bond Donors | 2 | Primary amine and primary alcohol.[1] |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen atoms.[1][2] |
| Rotatable Bonds | 2 | Allows for induced fit in protein binding pockets.[1] |
Synthetic Pathway & Methodology
The synthesis of 2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol typically follows a Strecker Synthesis route followed by reduction.[1] This method allows for the introduction of chirality if an asymmetric catalyst or chiral auxiliary (e.g., Ellman's sulfinamide) is used.[1]
Reaction Workflow
Figure 1: Step-wise synthetic pathway from the commercial aldehyde precursor to the target amino alcohol.[1][6]
Detailed Protocol (Lab Scale)
Step 1: Strecker Reaction (Formation of Amino Acid) [1]
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Reagents: Dissolve 2-Fluoro-3-methylbenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (2.0 eq) and sodium cyanide (2.0 eq).
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Conditions: Stir at room temperature for 12-24 hours. Caution: Perform in a well-ventilated fume hood due to cyanide risk.[1]
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Hydrolysis: Concentrate the mixture and reflux in 6M HCl for 4 hours to convert the nitrile to the carboxylic acid.
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Purification: Neutralize with NaOH to pH 7 to precipitate the amino acid (Zwitterion form).
Step 2: Reduction to Amino Alcohol
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Setup: Suspend the amino acid (1.0 eq) in anhydrous THF under nitrogen atmosphere.
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Reduction: Slowly add Lithium Aluminum Hydride (LiAlH4, 2.5 eq) at 0°C. The reaction is exothermic.[1]
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Reflux: Warm to room temperature and then reflux for 3 hours to ensure complete reduction of the carboxylate.
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Quench: Cool to 0°C. Perform the Fieser quench (add water, then 15% NaOH, then water) to precipitate aluminum salts.
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Isolation: Filter the salts, dry the filtrate over
, and concentrate in vacuo to yield the crude amino alcohol.
Applications in Drug Discovery[1][6][7]
This molecule is not merely a passive intermediate; it is a Privileged Scaffold in fragment-based drug discovery (FBDD).[1]
BACE1 Inhibitors (Alzheimer's Research)
Research published in the Journal of Medicinal Chemistry highlights the utility of the 2-fluoro-3-methylphenyl motif.[1] In the development of BACE1 inhibitors (compounds 3R-6a–c), this specific substitution pattern was explored to fill the
KRAS G12C Inhibitors (Oncology)
In the optimization of KRAS G12C inhibitors, the steric bulk of the 3-methyl group combined with the electronic withdrawal of the 2-fluoro group helps twist the phenyl ring relative to the scaffold.[1] This "atropisomer-like" twist can improve selectivity for the mutant KRAS protein over the wild type [2].[1]
Chiral Auxiliaries
Like phenylglycinol, this fluorinated variant can be used to synthesize chiral oxazolidines.[1] The fluorine atom alters the Lewis basicity of the nitrogen, potentially changing the stereoselectivity of subsequent alkylation reactions compared to the non-fluorinated parent.[1]
Safety & Handling
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation and
absorption (carbamate formation).[1] -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).[1]
References
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1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Source: Journal of Medicinal Chemistry, 2015.[1] Context: Describes the synthesis and SAR of amino-oxazines derived from fluorinated phenylglycinol analogs. Link:[Link][1]
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Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C. Source: Journal of Medicinal Chemistry, 2023.[1] Context: Discusses the use of substituted anilines and benzyl groups (2-fluoro-3-methyl) to modulate pKa and permeability.[1] Link:[Link][1]
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Indanone and indandione derivatives and heterocyclic analogs. Source: World Intellectual Property Organization (WO2013068785A1).[1] Context: Details the Strecker synthesis of 2-fluoro-3-methylphenyl derivatives from the aldehyde precursor. Link:
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. WO2013068785A1 - Indanone and indandione derivatives and heterocyclic analogs - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8362073B2 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
